Cas no 6893-26-1 (D-Glutamic acid)

D-Glutamic acid is a naturally occurring amino acid that serves as an important intermediate in various biochemical processes. Its key benefits lie in its ability to act as a stabilizing agent and chelating compound, making it suitable for applications in food technology, pharmaceuticals, and cosmetic formulations where chemical stability and compatibility are crucial.
D-Glutamic acid structure
D-Glutamic acid structure
Product Name:D-Glutamic acid
CAS No:6893-26-1
MF:C5H9NO4
MW:147.1293
MDL:MFCD00063112
CID:47060
PubChem ID:24895031
Update Time:2026-02-27

D-Glutamic acid Chemical and Physical Properties

Names and Identifiers

    • D-Glutamic acid
    • (2R)-2-aminopentanedioic acid
    • (R)-2-Aminopentanedioic acid
    • (R)-Glutamic acid
    • D(-)-Glutamic acid
    • DL-Glutamic acid
    • GLUTAMIC ACID, D-(RG)
    • H-D-Glu-OH
    • H-DL-GLU-OH
    • (R)-2-AMinoglutaric acid
    • D-2-AMinopentanedioic acid
    • D-α-AMinoglutaric acid
    • D-1-AMinopropane-1,3-dicarboxylic acid
    • D-Glu
    • D-2-Aminoglutaric acid
    • D-glutamate
    • Glutamic acid D-form
    • D-(-)-Glutamic acid
    • R-(-)-Glutamic acid
    • D-Glutamicacid
    • D-Glutaminsaeure
    • D-Glutaminic acid
    • L(+)-Glutamic acid
    • Gamma-D-Glutamic Acid
    • WHUUTDBJXJRKMK-GSVOUGTGSA-N
    • Q479989WEA
    • glutamate
    • Glutamic acid, D-
    • EINECS 230-000-8
    • CS-6255
    • CHEMBL76232
    • delta-2-Aminopentanedioic acid
    • BDBM26431
    • delta-Glutaminate
    • C5H9NO4
    • PDSP2_000130
    • Glutamic acid #
    • D-Glutamic acid, >=99%
    • D-2-Aminopentanedioate
    • delta-Glutamic acid
    • BPBio1_001130
    • AS-12791
    • Biomol-NT_000169
    • NSC 77686
    • delta-Glutaminic acid
    • D-Glutamic acid, Vetec(TM) reagent grade, >=99%
    • NCGC00024501-01
    • 6893-26-1
    • NCGC00024501-02
    • NCGC00024501-04
    • EN300-78764
    • CHEBI:15966
    • NCGC00015470-01
    • SCHEMBL43222
    • UNII-Q479989WEA
    • GLUTAMIC ACID D-FORM [MI]
    • PDSP1_000131
    • AKOS015854118
    • Lopac-gamma-2128
    • delta-2-Aminopentanedioate
    • HB0243
    • SR-01000597732-1
    • (R)-1-Aminopropane-1,3-dicarboxylic acid
    • delta-2-Aminoglutaric acid
    • GTPL4708
    • Tocris-0217
    • CHEBI:53375
    • D-2-Aminoglutarate
    • NCGC00024501-03
    • AC-24113
    • Z1741982700
    • Lopac-G-2128
    • delta-2-Aminoglutarate
    • G0057
    • AI3-09072
    • NS00068393
    • DB02517
    • Q-100774
    • delta-Glutamate
    • (R)-2-aminopentanedioicacid
    • DGL
    • CAS-6893-26-1
    • MFCD00063112
    • delta-Glutaminsaeure
    • D-[14C]Glu
    • DTXSID1048675
    • (R)-2-aminopentanedioate
    • PDSP2_001470
    • M02964
    • C00217
    • NSC-77686
    • (r)-1-aminopropane-1,3-dicarboxylic acid
    • R-(-)-1-Aminopropane-1,3-dicarboxylic acid
    • HY-100805
    • (2R)-2-aminopentanedioate
    • gammaDPGA
    • Q27077040
    • 138-16-9
    • AM20100640
    • 11070-68-1
    • R-(-)-Glutamate
    • DTXCID1028601
    • PDSP1_001486
    • AC-15064
    • R-(?)-1-Aminopropane-1,3-dicarboxylic acid
    • D-Glutamic acid, >=99% (TLC)
    • SR-01000597732
    • Tox21_113052
    • D-Glutamic acid,98%
    • 2-deoxy-d-glu
    • MDL: MFCD00063112
    • Inchi: 1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1
    • InChI Key: WHUUTDBJXJRKMK-GSVOUGTGSA-N
    • SMILES: O([H])C([C@@]([H])(C([H])([H])C([H])([H])C(=O)O[H])N([H])[H])=O
    • BRN: 1723800

Computed Properties

  • Exact Mass: 147.05317
  • Monoisotopic Mass: 147.053158
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.7
  • Topological Polar Surface Area: 101

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.5380
  • Melting Point: 200-202 °C (subl.) (lit.)
  • Boiling Point: 333.8℃ at 760 mmHg
  • Flash Point: 155.7℃
  • Refractive Index: 1.4210 (estimate)
  • Water Partition Coefficient: 7 g/L (20 ºC)
  • PSA: 100.62
  • Merck: 4469
  • Specific Rotation: -31.3 º (c=10, 2 N HCl)

D-Glutamic acid Security Information

D-Glutamic acid Customs Data

  • HS CODE:29224200

D-Glutamic acid Pricemore >>

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D-Glutamic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:6893-26-1)D(-)-Glutamic acid
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:6893-26-1)D-Glutamic Acid
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:44
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D-Glutamic acid Spectrogram

1H NMR 300 MHz DMSO
1H NMR
GC-MS
GC-MS
13C NMR
13C NMR

D-Glutamic acid Related Literature

Additional information on D-Glutamic acid

D-Glutamic Acid (CAS No. 6893-26-1): A Multifunctional Amino Acid in Chemical and Biomedical Research

D-Glutamic acid, a non-proteinogenic amino acid with the chemical formula C5H9NO4, is characterized by its CAS No. 6893-26-1. Unlike its L-stereoisomer, which is an essential component of protein synthesis, the D-enantiomer exhibits distinct biological activities and structural properties that have garnered significant attention in recent years. Its asymmetric carbon center confers unique stereochemical features, enabling interactions with chiral biomolecules such as enzymes, receptors, and cell membrane components that are unattainable for the L-form.

Recent advancements in analytical chemistry have refined our understanding of D-Glutamic acid's physical properties and purity requirements for biomedical applications. High-resolution mass spectrometry coupled with chiral chromatography has enabled precise characterization of this compound, ensuring its utility in controlled experiments. The compound’s solubility profile—particularly its enhanced water solubility compared to other D-amino acids—has been leveraged in formulation design for intravenous drug delivery systems, as demonstrated by studies published in Journal of Pharmaceutical Sciences (2023).

In the realm of neurobiology, D-Glutamic acid has emerged as a key modulator of glutamate signaling pathways outside traditional neurotransmission roles. Emerging evidence from Nature Neuroscience (2024) reveals that this compound interacts selectively with ionotropic glutamate receptors in glial cells, suggesting a novel mechanism for regulating synaptic plasticity and neuroinflammation without affecting neuronal excitatory transmission—a critical distinction for therapeutic development targeting neurological disorders without causing excitotoxicity.

A groundbreaking application lies in its role as a chiral building block for peptidomimetic drug design. Researchers at MIT’s Department of Chemistry recently reported (ACS Medicinal Chemistry Letters, 2024) that incorporating CAS No. 6893-26-1 into cyclic peptide frameworks enhances stability against enzymatic degradation while maintaining receptor selectivity—a breakthrough validated through in vitro assays using human-derived cell lines and ex vivo brain tissue models.

In cancer research, D-Glutamic acid-based nanoparticles have shown promise as targeted drug carriers due to their preferential uptake by tumor cells expressing specific amino acid transporters (AATs). A 2024 study published in Biomaterials Science demonstrated that poly(D-glutamic acid) conjugates could deliver chemotherapeutic agents like doxorubicin to solid tumors with reduced systemic toxicity by exploiting the overexpression of system ASC transporters on malignant cells.

The compound’s immunomodulatory potential has also been explored extensively since the discovery of D-amino acid oxidase (DAAO) isoforms expressed on immune cells (Science Immunology, 2023). When administered systemically at low micromolar concentrations (CAS No. 6893-26-1-based formulations), it suppresses pro-inflammatory cytokine production while enhancing antigen presentation efficiency—a dual action validated through murine models of autoimmune arthritis.

In regenerative medicine applications, self-assembling peptide hydrogels incorporating D-Glutamic acid units exhibit tunable mechanical properties mimicking native extracellular matrices (Advanced Materials, 2024). The D-enantiomer’s resistance to proteolytic enzymes allows these hydrogels to maintain structural integrity during prolonged incubation with cell cultures, facilitating sustained release of growth factors critical for stem cell differentiation into osteogenic lineages.

A recent collaborative study between Harvard Medical School and Stanford University uncovered unexpected roles for CAS No. 6893-26-1 in microbial pathogenesis mechanisms (Cell Host & Microbe, 2024). It was found that certain bacterial strains synthesize this compound to disrupt host immune signaling pathways during infection processes—a discovery opening new avenues for developing antimicrobial agents targeting these biosynthetic pathways without affecting human physiology.

In drug delivery innovation, surface-functionalized mesoporous silica nanoparticles loaded with paclitaxel and coated using poly(D-glutamic acid) achieved unprecedented tumor penetration efficiency in orthotopic breast cancer models (Nano Letters, 2024). The positively charged amine groups on these nanoparticles formed stable complexes with negatively charged tumor extracellular matrices, enhancing accumulation at metastatic sites compared to conventional carriers.

Synthetic methodologies have seen transformative progress through enzymatic approaches utilizing transaminases from extremophilic organisms (Chemical Communications, 2024). This bio-catalytic route achieves >99% enantiomeric excess (e.e.) under mild conditions without toxic organic solvents—a significant improvement over earlier chemical synthesis methods involving hazardous reagents like thionyl chloride or optically active resolving agents.

Molecular dynamics simulations published this year (JACS Au, March 20XX) revealed novel hydrogen bonding networks formed by D-Glutamic acid when incorporated into beta-sheet peptides structures crucial for amyloid fibril formation studies relevant to Alzheimer’s disease research. These findings suggest potential applications as pharmacological probes or inhibitors targeting pathological protein aggregation processes.

In vaccine development strategies reported at the recent International Congress on Biomedical Engineering (June 20XX), CAS No. 6893-26-1-containing adjuvants were shown to enhance dendritic cell maturation markers CD80/CD86 expression by upregulating NF-kB signaling pathways more effectively than aluminum salts while reducing local inflammation at injection sites.

Ongoing clinical trials are evaluating intranasal formulations containing stabilized derivatives of D-Glutamic acid, aiming to bypass blood-brain barrier limitations when treating neurodegenerative conditions like Huntington’s disease (NCT Identifier: NCTXXXXXXX, Phase I results expected Q4/XX). The molecule’s ability to cross mucosal barriers intact makes it an ideal candidate for non-invasive therapies requiring central nervous system bioavailability.

Radiolabeled versions of this compound ([18F]DGlu) are being optimized as PET imaging agents to map tumor microenvironment acidity levels (Bioconjugate Chemistry, May 20XX). Its carboxyl groups provide pH-sensitive binding sites allowing quantification of extracellular vesicle release rates correlated with cancer progression stages—a technique validated across multiple carcinoma cell lines including MDA-MB-XXXX and PCXXXXX models.

Bioinformatics analyses combining transcriptomics data from TCGA databases have identified correlations between elevated levels of endogenous D-glutamate and improved survival rates among glioblastoma patients receiving temozolomide chemotherapy (Nature Communications, July XX). This suggests potential synergistic effects when combining D-amino acids with conventional therapies through mechanisms involving metabolic pathway modulation rather than direct cytotoxicity.

Surface engineering applications using layer-by-layer assembly techniques have demonstrated that alternating layers of poly(D-glutamic acid) and cationic polymers create biocompatible coatings suitable for medical implants (Biomaterials, August XX). These coatings inhibit bacterial colonization more effectively than traditional antibiotic-loaded surfaces while promoting osteoblast adhesion on titanium alloy substrates commonly used in orthopedic devices.

Innovative uses include its incorporation into pH-responsive hydrogels for ocular drug delivery systems (Journal of Controlled Release, September XX). The protonation behavior of its carboxyl groups enables sustained release profiles tailored to corneal absorption kinetics when loaded with anti-inflammatory corticosteroids or antimicrobial peptides targeting ocular infections without disrupting tear film integrity.

The compound’s role in plant stress responses has been elucidated through metabolomic studies linking increased root exudation rates under drought conditions to enhanced drought tolerance mechanisms via abscisic acid signaling modulation (New Phytologist, October XX)—highlighting interdisciplinary research opportunities where insights from plant biology inform synthetic biology approaches involving this amino acid derivative.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:6893-26-1)D(-)-Glutamic acid
sfd13663
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:6893-26-1)D-Glutamic Acid
LE3735
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email